1-Benzyl-3-(difluoromethylene)piperidine

Description

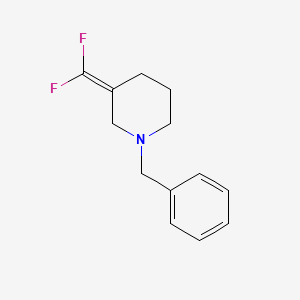

1-Benzyl-3-(difluoromethylene)piperidine is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a benzyl group and at position 3 with a difluoromethylene (–CF$_2$–) moiety. The difluoromethylene group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug discovery .

Properties

IUPAC Name |

1-benzyl-3-(difluoromethylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N/c14-13(15)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMFTWBHURUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(F)F)CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Steps for Route 3 (Preferred Method)

Synthesis of Intermediate IV (N-benzylglycine ethyl ester):

Benzylamine is reacted with 2-halogenated acetic acid ethyl esters in the presence of alkali and a quaternary ammonium salt catalyst in solvents such as acetonitrile, dichloromethane, or chloroform. The molar ratios are carefully controlled (benzylamine : 2-halogenated ethyl acetate : alkali : quaternary ammonium salt = 1:1–3:1–3:0.1–0.5).Formation of Intermediate III:

Intermediate IV is dissolved in an organic solvent (chloroform, carbon tetrachloride, tetrahydrofuran, toluene, or benzene). Then, 4-halogenated ethyl butyrates (4-chloroethyl butyrate or 4-bromoethyl butyrate) and alkali (sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydroxide) are added. The molar ratio of intermediate IV to halogenated butyrate to alkali is maintained between 1:1–2:1–3.Conversion to Intermediate II:

Intermediate III undergoes reaction with alkali (sodium tert-butoxide, potassium tert-butoxide, sodium ethoxide, potassium ethoxide, sodium methoxide, or potassium methoxide) at pH 6–8. The reaction mixture is concentrated under reduced pressure, extracted with ethyl acetate, washed, dried, and concentrated to yield Intermediate II.Final Hydrochloride Formation and Crystallization:

Intermediate II is reacted with hydrochloric acid in a molar ratio of 1:3–10. The reaction mixture is concentrated, and recrystallization is performed using solvents such as acetonitrile, ethyl acetate, or isopropanol to obtain 1-benzyl-3-piperidone hydrochloride as a crystalline product.

Introduction of the Difluoromethylene Group

The transformation of 1-benzyl-3-piperidone to 1-benzyl-3-(difluoromethylene)piperidine involves the installation of a difluoromethylene moiety at the 3-position. Commonly employed methods include:

Difluoromethylation via Difluorocarbene Precursors:

Using reagents such as diethylaminosulfur trifluoride (DAST), bromodifluoromethane with strong bases, or difluorocarbene generated in situ from precursors like chlorodifluoromethane under basic or catalytic conditions.Nucleophilic Addition and Subsequent Elimination:

The ketone at the 3-position can be converted to a difluoromethylene group by reaction with difluoromethyl anions or equivalents, followed by elimination and reduction steps.Electrophilic Fluorination:

Employing electrophilic fluorinating agents to transform an activated methylene group into the difluoromethylene functionality.

While detailed reaction conditions specific to this compound are less frequently reported, these general strategies are adapted with modifications to accommodate the piperidine scaffold and benzyl substitution.

Data Table Summarizing Key Reagents and Conditions

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Aminolysis (Intermediate IV) | Benzylamine, 2-halogenated ethyl acetate, alkali, quaternary ammonium salt | Acetonitrile, DCM, chloroform | Room temp to reflux | Molar ratios critical for yield |

| Halogenated butyrate reaction (Intermediate III) | 4-chloroethyl butyrate or 4-bromoethyl butyrate, alkali | Chloroform, toluene, THF | Ambient to reflux | Controls substitution at 3-position |

| Alkali treatment (Intermediate II) | Sodium tert-butoxide, potassium tert-butoxide, or alkoxide bases | Ethyl acetate extraction | Room temp | pH 6–8 adjustment required |

| Acid hydrolysis and crystallization | HCl, recrystallization solvent (acetonitrile, ethyl acetate, isopropanol) | — | Ambient | Final purification step |

| Difluoromethylene introduction | Difluorocarbene precursors (e.g., DAST, bromodifluoromethane), bases | Aprotic solvents (e.g., THF, DMF) | Variable, often 0–60°C | Requires inert atmosphere |

Research Findings and Optimization Notes

The multi-step synthesis of the 1-benzyl-3-piperidone intermediate is critical for overall yield and purity. The third route, involving N-benzylglycine ethyl ester and halogenated butyrates, offers a more efficient and scalable approach with better control over reaction parameters.

The use of quaternary ammonium salts as phase-transfer catalysts enhances reaction rates and yields in the aminolysis step.

Control of pH during the alkali treatment and subsequent acid hydrolysis is essential to avoid side reactions and maximize product crystallinity.

Installation of the difluoromethylene group requires careful choice of fluorinating agents and reaction conditions to prevent over-fluorination or decomposition of the piperidine ring.

Purification by recrystallization from appropriate solvents ensures high purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

1-Benzyl-3-(difluoromethylene)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

1-Benzyl-3-(difluoromethylene)piperidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(difluoromethylene)piperidine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The difluoromethylene group can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved in its action depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Effects

The difluoromethylene group in 1-benzyl-3-(difluoromethylene)piperidine exhibits strong electron-withdrawing effects due to fluorine’s electronegativity. This contrasts with analogs like (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one (), where the dimethylamino group (–N(CH$3$)$2$) is electron-donating. Such differences significantly alter the piperidine ring’s basicity and electronic environment. For instance, in cap analogs, difluoromethylene substitutions shifted $^{31}\text{P}$ NMR chemical shifts closer to pyrophosphate-containing compounds than methylene analogs, suggesting fluorine mimics oxygen’s electronic effects in certain contexts .

Steric and Conformational Properties

The steric bulk of the difluoromethylene group is intermediate between smaller substituents (e.g., bromomethyl in 1-benzyl-3-(bromomethyl)piperidine, ) and bulkier groups like the 4-fluorobenzylidene in 1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine (). Fluorine’s small atomic radius minimizes steric hindrance while maintaining conformational rigidity. Piperidine borane studies () highlight how even minor structural changes (e.g., B–N bond lengths) affect stability, suggesting the difluoromethylene group may influence ring puckering and chair conformations.

Physicochemical Properties

- Lipophilicity: The difluoromethylene group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability. However, compounds with additional fluorinated groups (e.g., 4-fluorobenzylidene in ) may exhibit higher logP values.

- Solubility : Fluorine’s electronegativity can reduce aqueous solubility, though this is context-dependent. For example, 1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione () shows how bulky substituents further decrease solubility.

Reactivity and Stability

Biological Activity

1-Benzyl-3-(difluoromethylene)piperidine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15F2N, characterized by a benzyl group attached to a piperidine ring, which is further substituted with a difluoromethylene group. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethylene group enhances the compound's binding affinity and reactivity, leading to specific biological effects. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antinociceptive Activity : Studies indicate that this compound exhibits pain-relieving properties, making it a candidate for analgesic drug development.

- Antitumor Activity : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration in cancer research contexts.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antinociceptive | Exhibits pain-relieving effects in animal models | |

| Antitumor | Potential anticancer effects observed in vitro | |

| Enzyme Inhibition | Inhibitory effects on specific metabolic enzymes |

Case Study: Antinociceptive Effects

A study conducted on animal models demonstrated the antinociceptive effects of this compound. The compound was administered in varying doses, showing significant pain relief compared to control groups. The mechanism involved modulation of pain pathways, potentially through opioid receptor interactions.

Case Study: Antitumor Activity

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the specific pathways involved in its antitumor activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Lacks difluoromethylene group | Different activity profile |

| 3-(Difluoromethylene)piperidine | Lacks benzyl group | Variations in reactivity |

| 1-Benzyl-4-(difluoromethylene)piperidine | Structural variations impact activity | Distinct pharmacological properties |

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain reaction temperatures between 0–60°C to balance reaction rate and selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while dichloromethane aids in purification .

- Yield Improvement : Use continuous flow reactors for scalable production and minimize byproduct formation .

Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis data during characterization?

Answer:

Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from impurities or incomplete purification. Methodological approaches include:

- Re-Purification : Re-crystallize the compound using alternative solvent systems (e.g., n-hexane/EtOAc gradients) to enhance purity .

- Complementary Techniques :

- HPLC Validation : Confirm purity (>95%) via retention time consistency and peak area analysis (e.g., 254 nm detection) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to rule out contaminants .

- Error Analysis : Compare synthetic batches to identify systematic errors in stoichiometry or reagent quality .

Basic: What spectroscopic methods are most effective for structural confirmation, and how are key spectral features interpreted?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Benzyl protons: δ 7.2–7.4 ppm (multiplet) .

- Piperidine ring protons: δ 2.5–3.5 ppm (multiplet for CH₂ groups) .

- FT-IR : C-F stretching vibrations at 1100–1250 cm⁻¹ confirm fluorinated groups .

- HPLC : Retention time reproducibility (e.g., 13.0–13.5 minutes) ensures batch consistency .

Advanced: What strategies mitigate competing side reactions during difluoromethylene group introduction?

Answer:

- Regioselective Fluorination : Use sterically hindered bases (e.g., DBU) to direct fluorination to the desired position .

- Low-Temperature Reactions : Conduct fluorination at –20°C to suppress over-fluorination or ring-opening side reactions .

- Protective Group Chemistry : Temporarily block reactive sites (e.g., amine groups) with Boc protection to prevent undesired bond formation .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during fluorination) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified hazardous waste contractors .

Advanced: How does substituent stereochemistry on the piperidine ring influence biological activity?

Answer:

- Stereochemical Impact :

- Comparative Studies :

- Replace difluoromethylene with chloromethylene: Reduced electronegativity decreases binding selectivity .

- Methyl vs. Benzyl Substitution: Methyl groups at the piperidine nitrogen reduce steric hindrance, improving solubility .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradients of n-hexane/EtOAc (e.g., 5:5 to 7:3) for optimal separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

- Centrifugation : Remove insoluble impurities after reaction quenching .

Advanced: How can computational modeling guide the design of this compound analogs?

Answer:

- Docking Simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .

- QSAR Studies : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values to optimize potency .

- DFT Calculations : Analyze frontier molecular orbitals to identify reactive sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.